molecular formula C16H31NO4Si B144471 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 81658-26-6

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B144471
CAS No.: 81658-26-6
M. Wt: 329.51 g/mol
InChI Key: BIVAQLMYVMOBJZ-LBPRGKRZSA-N
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Description

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a tert-butyl(dimethyl)silyl (TBS)-protected hydroxymethyl group at position 2, and a ketone moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex spiro-pyrrolidine-oxindole frameworks and bioactive molecules . Its stereochemistry and protective groups enhance stability during multi-step syntheses while enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVAQLMYVMOBJZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111589
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81658-26-6
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81658-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, also known by its CAS number 81658-26-6, is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a candidate for further research in drug development and therapeutic applications.

The molecular formula of the compound is C16H31NO4Si, with a molecular weight of 329.51 g/mol. The compound features a pyrrolidine ring, which is known for its biological significance, particularly in the context of neuroactive compounds and enzyme inhibitors.

PropertyValue
Molecular FormulaC16H31NO4Si
Molecular Weight329.51 g/mol
CAS Number81658-26-6
IUPAC NameThis compound

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds containing pyrrolidine moieties are often implicated in various biological processes including:

  • Enzyme Inhibition : Pyrrolidine derivatives can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Neurotransmitter Modulation : Some pyrrolidine compounds have been shown to interact with neurotransmitter systems, influencing cognitive functions and mood.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of similar silylated pyrrolidines, demonstrating their ability to scavenge free radicals and protect against oxidative stress. This suggests that this compound may exhibit similar protective effects against cellular damage.
  • Antimicrobial Properties : Research into related compounds has indicated potential antimicrobial activity, making this class of compounds relevant in the development of new antibiotics or antifungal agents.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. These findings highlight the potential for this compound to contribute to therapeutic strategies against conditions like Alzheimer’s disease.

Research Findings

Recent studies have focused on the synthesis and characterization of silylated pyrrolidines. Results from high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity and structural integrity of these compounds, providing a foundation for further biological testing.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it valuable in the synthesis of bioactive molecules. Notably, it has been investigated for its role as a prodrug or as part of a drug delivery system due to its stability and solubility characteristics.

Case Study: Synthesis of Enzyme Inhibitors

Research indicates that tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate can be utilized in the synthesis of inhibitors for specific enzymes, such as transglutaminase 2 (TG2). TG2 inhibitors have therapeutic implications in conditions like cancer and neurodegenerative diseases. The compound serves as a precursor that can be modified to enhance potency and selectivity against TG2 .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. Its functional groups can be manipulated to create complex molecules through various reactions such as:

  • Nucleophilic substitutions
  • Esterifications
  • Aldol reactions

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with halides to form new carbon chains
EsterificationForms esters with carboxylic acids
Aldol ReactionCombines with aldehydes or ketones

Material Science

The compound's silanol group provides potential applications in material science, particularly in the development of silicon-based polymers and coatings. The stability and reactivity of the silyl ether can lead to enhanced mechanical properties in composite materials.

Case Study: Development of Coatings

Studies have shown that incorporating this compound into polymer matrices can improve hydrophobicity and chemical resistance, making it suitable for protective coatings in industrial applications.

Agricultural Chemistry

The compound's derivatives are being researched for use as agrochemicals, particularly in developing herbicides and fungicides. Its ability to modify biological activity through structural changes allows for the design of more effective agricultural products.

Case Study: Herbicide Development

Research has highlighted the potential of using derivatives of this compound in formulating selective herbicides that target specific weed species while minimizing damage to crops .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound C₁₇H₃₁NO₅Si TBS-protected hydroxymethyl, 5-oxo, tert-butyl carbamate 381.53 N/A N/A
tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}carbonyl)pyrrolidine-1-carboxylate (328) C₃₅H₅₁N₃SiO₄ Spiro-indole-pyrrolidine, triisopropylsilyl ethynyl, prop-1-en-1-yl 628.35 94 99
tert-butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-...-yl)carbamoyl)pyrrolidine-1-carboxylate (24) C₂₃H₄₂N₄O₆Si Azide, methoxy-oxo-propan-2-yl carbamate 530.77 N/A N/A

Key Observations :

  • Spiro-Indole Derivatives (e.g., 328): These compounds exhibit extended conjugation and rigid spirocyclic architectures, enhancing their utility in medicinal chemistry.
  • Azide-Functionalized Derivatives (e.g., 24) : The introduction of an azide group enables participation in click chemistry, a feature absent in the target compound. This modification broadens applications in bioconjugation and drug discovery .

Physicochemical Properties

Table 2: Spectroscopic and Optical Data

Compound Name [α]D²⁶ (c, solvent) ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks
Target Compound N/A N/A N/A
Compound 328 -31.6 (c 0.745, CHCl₃) δ 8.71 (br, 1H), 7.48 (d, J=7.5 Hz), 5.71–5.45 (m) δ 178.6 (C=O), 154.2 (carbamate), 140.7 (spiro-C)
Compound 24 N/A δ 4.68–4.87 (m, 1H), 3.68–3.36 (m, 4H) δ 170.7 (C=O), 154.1 (carbamate), 53.2 (azide)

Analysis :

  • Compound 328 displays distinct downfield shifts in ¹H NMR (e.g., δ 8.71) due to aromatic protons in the spiro-indole system, absent in the target compound.
  • Optical rotation data for 328 highlights its chiral purity, a critical parameter for enantioselective synthesis .

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is typically constructed via cyclization or ring-closing metathesis. A common strategy involves starting from γ-lactams or proline derivatives. For example, 5-oxopyrrolidine-1-carboxylates can be synthesized by:

  • Reductive Amination : Reacting glutaric acid derivatives with tert-butyl carbamate under reducing conditions (e.g., NaBH4 or H2/Pd-C).

  • Cyclization of Amino Alcohols : Treating 4-aminobutan-1-ol derivatives with carbonylating agents like di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by oxidation to introduce the 5-oxo group.

Critical Parameters :

  • Temperature control (−40°C to room temperature) minimizes side reactions during cyclization.

  • Solvent choice (THF or dichloromethane) influences reaction kinetics and product stability.

Introduction of the tert-Butyldimethylsilyl (TBDMS) Group

The hydroxymethyl group at position 2 is protected via silylation to prevent undesired reactivity during subsequent steps.

Procedure :

  • Dissolve the pyrrolidine intermediate in anhydrous dichloromethane.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) and imidazole (2.5 equiv) under inert atmosphere.

  • Stir at 0°C for 4 hours, then gradually warm to room temperature.

Yield Optimization :

  • Excess TBDMS-Cl (1.5 equiv) improves conversion but risks di-silylation.

  • Anhydrous conditions are critical to avoid hydrolysis of the silyl ether.

Protection of the Carboxylic Acid Functionality

The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (Boc group) to prevent nucleophilic attack during downstream reactions.

Method :

  • React the silylated intermediate with Boc₂O (1.1 equiv) in THF.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 12 hours.

Key Considerations :

  • DMAP accelerates the reaction by activating Boc₂O.

  • Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted reagents.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

SolventTemperature (°C)Yield (%)Purity (%)
THF−408598
Dichloromethane07895
Acetonitrile256590

THF at low temperatures (−40°C) maximizes yield and purity by stabilizing reactive intermediates.

Catalysts and Reagents

Catalyst Screening :

  • DMAP vs. Triethylamine : DMAP improves Boc protection efficiency (95% vs. 80% yield).

  • Grignard Reagents : Isopropylmagnesium bromide facilitates nucleophilic additions at low temperatures, preserving stereochemistry.

Case Studies and Comparative Analysis

Laboratory-Scale Synthesis

A 10-gram scale synthesis achieved 82% yield using the following protocol:

  • Cyclize 4-aminobutan-1-ol with Boc₂O in THF at −40°C.

  • Silylate with TBDMS-Cl/imidazole in dichloromethane.

  • Purify via flash chromatography (hexane/ethyl acetate gradient).

Challenges :

  • Epimerization at C2 occurred at temperatures >0°C, reducing enantiomeric excess (ee) from 99% to 85%.

Industrial Production Considerations

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Solvent Recycling : THF recovery systems cut waste by 60%.

Analytical Validation of Synthetic Products

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR : δ 0.1 ppm (Si(CH₃)₂), δ 1.4 ppm (Boc tert-butyl).

    • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons.

  • High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ peak at m/z 352.2145 confirms molecular formula C16H31NO4Si.

  • Chiral HPLC : >99% ee using a Chiralpak AD-H column (hexane/isopropanol, 90:10).

Challenges and Troubleshooting in Synthesis

Stereochemical Integrity

  • Racemization : Mitigated by maintaining low temperatures (−40°C) during Boc protection.

  • Byproduct Formation : Di-silylated byproducts (5–10%) require careful column chromatography.

Scalability Issues

  • Exothermic Reactions : Controlled via slow reagent addition and jacketed reactors.

  • Purification Bottlenecks : Switch from column chromatography to crystallization (hexane/ethyl acetate) for >100-g batches .

Q & A

Q. Basic Research Focus

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for volatile reagents (e.g., DCM, TFA).
  • Exposure Control : Local exhaust ventilation and closed systems minimize inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult SDS for compound-specific hazards (e.g., irritancy data may be limited) .

How does the compound’s stability vary under acidic vs. basic conditions?

Advanced Research Focus
The TBS group is labile under acidic conditions (e.g., TFA in DCM cleaves it within 1 hour at 25°C), while the tert-butyl carbamate is stable to mild bases (e.g., NaHCO₃). Stability studies via HPLC (C18 column, 0.1% TFA/MeCN gradient) show degradation products (e.g., free pyrrolidone) under pH < 2.0. For long-term storage, keep at –20°C under inert gas .

What role do protecting groups play in preventing undesired ring-opening reactions?

Advanced Research Focus
The TBS and tert-butyl carbamate groups synergistically protect the hydroxymethyl and pyrrolidine nitrogen, respectively. The TBS group’s steric bulk prevents nucleophilic attack at the 5-oxo position, while the carbamate stabilizes the ring against basic hydrolysis. Deprotection sequences (e.g., TFA for carbamate, TBAF for TBS) must be order-specific to avoid side reactions .

How can conflicting NMR data (e.g., split peaks) be resolved during characterization?

Advanced Research Focus
Split peaks in ¹H NMR often arise from diastereotopic protons or residual solvent. Use high-field instruments (≥400 MHz) and deuterated solvents (CDCl₃, DMSO-d₆) to enhance resolution. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies coupling patterns. In one study, a duplicated methyl signal (δ 0.88 ppm) was attributed to rotational isomerism, resolved by heating the sample to 50°C .

What challenges arise when scaling up the synthesis from milligram to gram quantities?

Advanced Research Focus
Scale-up introduces issues like exothermicity (e.g., during mixed anhydride formation) and purification bottlenecks. Optimize stirring efficiency and cooling (0°C baths) for exothermic steps. Replace flash chromatography with recrystallization (e.g., EA/hexane) for higher yields. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .

How can degradation pathways be elucidated for this compound under oxidative conditions?

Advanced Research Focus
Oxidative degradation (e.g., via H₂O₂ or O₂) is studied using LC-MS/MS. Major pathways include:

  • 5-Oxo ring oxidation : Forms γ-lactam derivatives.
  • TBS cleavage : Generates silanol byproducts.
    Accelerated stability testing (40°C/75% RH for 6 months) combined with QSAR modeling predicts shelf-life and identifies stabilizers (e.g., antioxidants like BHT) .

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